Comparative Cytotoxicity Profile: Thalidezine Exhibits Lower Toxicity to Normal Hepatocytes vs. Cancer Cell Lines
Thalidezine displays a favorable selectivity profile in vitro, with mean IC50 values ranging from 7.47 μM to 10.6 μM against a panel of cancer cell lines (A549, H1299, Hep3B, MCF-7, HepG2), while demonstrating relatively low cytotoxicity toward normal LO2 liver hepatocytes with a mean IC50 of 88.4 μM [1]. This contrasts with the broader class of isoquinoline alkaloids, where comparable selectivity data are not uniformly reported, underscoring Thalidezine's potential for reduced off-target toxicity [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Mean IC50 = 7.47 μM (A549), 7.47 μM (H1299), 8.07 μM (Hep3B), 9.9 μM (MCF-7), 10.6 μM (HepG2); Mean IC50 = 88.4 μM (LO2 normal hepatocytes) |
| Comparator Or Baseline | Class of isoquinoline alkaloids (liensinine, isoliensinine, dauricine, cepharanthine, hernandezine) - no uniform selectivity index reported across this specific panel |
| Quantified Difference | Selectivity index (SI) for Thalidezine ranges from ~8.3 (88.4/10.6) to ~11.8 (88.4/7.47) for cancer vs. normal cells |
| Conditions | MTT assay; 3-day treatment; cell lines: A549, H1299, Hep3B, MCF-7, HepG2, LO2 |
Why This Matters
A high selectivity index suggests Thalidezine may be preferentially toxic to cancer cells, reducing the risk of normal tissue damage in research models.
- [1] Law BYK, et al. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death. Oncotarget. 2017;8(18):30077-30091. View Source
- [2] Wong VKW, Liu L. Group of Alkaloids, the Novel Autophagic Enhancers for Treatment of Cancers and Neurodegenerative Conditions Thereof. US Patent 20150190392. 2015. View Source
